Welcome to the BenchChem Online Store!
molecular formula CuSO4<br>CuO4S B158482 Copper sulfate CAS No. 10124-44-4

Copper sulfate

Cat. No. B158482
M. Wt: 159.61 g/mol
InChI Key: ARUVKPQLZAKDPS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08278441B2

Procedure details

A 0.33 M solution of copper sulfate is prepared by dissolving copper (II) sulfate pentahydrate (1.0 g, 2.0 mmol) in water (12 mL). A 0.66 M solution of L-ascorbic acid is prepared by dissolving L-ascorbic acid sodium salt (1.58 g, 4.0 mmol) in water (12 mL). To a solution of tert-butyl (8aS)-8a-(3-bromophenyl)-4,4a,5,7,8,8a-hexahydropyrano[4,3-d][1,3]thiazin-2-ylcarbamate (0.500 g, 1.20 mmol) in ethanol (3.6 mL) is added sodium azide (0.228 g, 3.50 mmol), 1,2-cyclohexanediamine, N,N′-dimethyl-, trans (+/−) (0.0549 g, 0.386 mmol), 0.66 M aqueous L-ascorbic acid sodium salt (0.772 mL, 0.509 mmol), and water (0.71 mL) and the mixture is purged with nitrogen. A 0.33 M aqueous solution of copper (II) sulfate pentahydrate (0.773 mL, 0.255 mmol) is added and the reaction is heated to 80° C. for 12 min. The reaction is poured into cold water to afford a blue mixture that is extracted three times with EtOAc. The organic layer is dried over Na2SO4 to afford crude material which is purified by silica gel chromatography eluting with a linear gradient of 5% to 100% EtOAc in hexanes to give the title compound (0.400 g, 88%). ES/MS m/e: 390 (M+1).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.773 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
Quantity
1.58 g
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Four
Name
tert-butyl (8aS)-8a-(3-bromophenyl)-4,4a,5,7,8,8a-hexahydropyrano[4,3-d][1,3]thiazin-2-ylcarbamate
Quantity
0.5 g
Type
reactant
Reaction Step Five
Quantity
0.228 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.772 mL
Type
reactant
Reaction Step Five
Quantity
3.6 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.71 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.O.O.O.O.[S:6]([O-:10])([O-:9])(=[O:8])=[O:7].[Cu+2:11].[Na].[O:13]=[C:14]1[O:20][C@H:19]([C@H:21]([CH2:23][OH:24])[OH:22])[C:17]([OH:18])=[C:15]1[OH:16].Br[C:26]1[CH:27]=[C:28]([C@:32]23[CH2:41][CH2:40][O:39][CH2:38][CH:37]2[CH2:36][S:35][C:34]([NH:42][C:43](=[O:49])[O:44][C:45]([CH3:48])([CH3:47])[CH3:46])=[N:33]3)[CH:29]=[CH:30][CH:31]=1.[N-:50]=[N+:51]=[N-:52].[Na+].C1(N)CCCCC1N>O.C(O)C>[S:6]([O-:10])([O-:9])(=[O:8])=[O:7].[Cu+2:11].[O:13]=[C:14]1[O:20][C@H:19]([C@H:21]([CH2:23][OH:24])[OH:22])[C:17]([OH:18])=[C:15]1[OH:16].[N:50]([C:26]1[CH:27]=[C:28]([C@:32]23[CH2:41][CH2:40][O:39][CH2:38][CH:37]2[CH2:36][S:35][C:34]([NH:42][C:43](=[O:49])[O:44][C:45]([CH3:48])([CH3:47])[CH3:46])=[N:33]3)[CH:29]=[CH:30][CH:31]=1)=[N+:51]=[N-:52] |f:0.1.2.3.4.5.6,7.8,10.11,15.16,^1:11|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.773 mL
Type
reactant
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1.58 g
Type
reactant
Smiles
[Na].O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Five
Name
tert-butyl (8aS)-8a-(3-bromophenyl)-4,4a,5,7,8,8a-hexahydropyrano[4,3-d][1,3]thiazin-2-ylcarbamate
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)[C@@]12N=C(SCC1COCC2)NC(OC(C)(C)C)=O
Name
Quantity
0.228 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(CCCC1)N)N
Name
Quantity
0.772 mL
Type
reactant
Smiles
[Na].O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
Name
Quantity
3.6 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.71 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is purged with nitrogen
CUSTOM
Type
CUSTOM
Details
to afford a blue mixture that
EXTRACTION
Type
EXTRACTION
Details
is extracted three times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
to afford crude material which
CUSTOM
Type
CUSTOM
Details
is purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a linear gradient of 5% to 100% EtOAc in hexanes

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
Name
Type
product
Smiles
N(=[N+]=[N-])C=1C=C(C=CC1)[C@@]12N=C(SCC1COCC2)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08278441B2

Procedure details

A 0.33 M solution of copper sulfate is prepared by dissolving copper (II) sulfate pentahydrate (1.0 g, 2.0 mmol) in water (12 mL). A 0.66 M solution of L-ascorbic acid is prepared by dissolving L-ascorbic acid sodium salt (1.58 g, 4.0 mmol) in water (12 mL). To a solution of tert-butyl (8aS)-8a-(3-bromophenyl)-4,4a,5,7,8,8a-hexahydropyrano[4,3-d][1,3]thiazin-2-ylcarbamate (0.500 g, 1.20 mmol) in ethanol (3.6 mL) is added sodium azide (0.228 g, 3.50 mmol), 1,2-cyclohexanediamine, N,N′-dimethyl-, trans (+/−) (0.0549 g, 0.386 mmol), 0.66 M aqueous L-ascorbic acid sodium salt (0.772 mL, 0.509 mmol), and water (0.71 mL) and the mixture is purged with nitrogen. A 0.33 M aqueous solution of copper (II) sulfate pentahydrate (0.773 mL, 0.255 mmol) is added and the reaction is heated to 80° C. for 12 min. The reaction is poured into cold water to afford a blue mixture that is extracted three times with EtOAc. The organic layer is dried over Na2SO4 to afford crude material which is purified by silica gel chromatography eluting with a linear gradient of 5% to 100% EtOAc in hexanes to give the title compound (0.400 g, 88%). ES/MS m/e: 390 (M+1).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.773 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
Quantity
1.58 g
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Four
Name
tert-butyl (8aS)-8a-(3-bromophenyl)-4,4a,5,7,8,8a-hexahydropyrano[4,3-d][1,3]thiazin-2-ylcarbamate
Quantity
0.5 g
Type
reactant
Reaction Step Five
Quantity
0.228 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.772 mL
Type
reactant
Reaction Step Five
Quantity
3.6 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.71 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.O.O.O.O.[S:6]([O-:10])([O-:9])(=[O:8])=[O:7].[Cu+2:11].[Na].[O:13]=[C:14]1[O:20][C@H:19]([C@H:21]([CH2:23][OH:24])[OH:22])[C:17]([OH:18])=[C:15]1[OH:16].Br[C:26]1[CH:27]=[C:28]([C@:32]23[CH2:41][CH2:40][O:39][CH2:38][CH:37]2[CH2:36][S:35][C:34]([NH:42][C:43](=[O:49])[O:44][C:45]([CH3:48])([CH3:47])[CH3:46])=[N:33]3)[CH:29]=[CH:30][CH:31]=1.[N-:50]=[N+:51]=[N-:52].[Na+].C1(N)CCCCC1N>O.C(O)C>[S:6]([O-:10])([O-:9])(=[O:8])=[O:7].[Cu+2:11].[O:13]=[C:14]1[O:20][C@H:19]([C@H:21]([CH2:23][OH:24])[OH:22])[C:17]([OH:18])=[C:15]1[OH:16].[N:50]([C:26]1[CH:27]=[C:28]([C@:32]23[CH2:41][CH2:40][O:39][CH2:38][CH:37]2[CH2:36][S:35][C:34]([NH:42][C:43](=[O:49])[O:44][C:45]([CH3:48])([CH3:47])[CH3:46])=[N:33]3)[CH:29]=[CH:30][CH:31]=1)=[N+:51]=[N-:52] |f:0.1.2.3.4.5.6,7.8,10.11,15.16,^1:11|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.773 mL
Type
reactant
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1.58 g
Type
reactant
Smiles
[Na].O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Five
Name
tert-butyl (8aS)-8a-(3-bromophenyl)-4,4a,5,7,8,8a-hexahydropyrano[4,3-d][1,3]thiazin-2-ylcarbamate
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)[C@@]12N=C(SCC1COCC2)NC(OC(C)(C)C)=O
Name
Quantity
0.228 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(CCCC1)N)N
Name
Quantity
0.772 mL
Type
reactant
Smiles
[Na].O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
Name
Quantity
3.6 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.71 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is purged with nitrogen
CUSTOM
Type
CUSTOM
Details
to afford a blue mixture that
EXTRACTION
Type
EXTRACTION
Details
is extracted three times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
to afford crude material which
CUSTOM
Type
CUSTOM
Details
is purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a linear gradient of 5% to 100% EtOAc in hexanes

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
Name
Type
product
Smiles
N(=[N+]=[N-])C=1C=C(C=CC1)[C@@]12N=C(SCC1COCC2)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08278441B2

Procedure details

A 0.33 M solution of copper sulfate is prepared by dissolving copper (II) sulfate pentahydrate (1.0 g, 2.0 mmol) in water (12 mL). A 0.66 M solution of L-ascorbic acid is prepared by dissolving L-ascorbic acid sodium salt (1.58 g, 4.0 mmol) in water (12 mL). To a solution of tert-butyl (8aS)-8a-(3-bromophenyl)-4,4a,5,7,8,8a-hexahydropyrano[4,3-d][1,3]thiazin-2-ylcarbamate (0.500 g, 1.20 mmol) in ethanol (3.6 mL) is added sodium azide (0.228 g, 3.50 mmol), 1,2-cyclohexanediamine, N,N′-dimethyl-, trans (+/−) (0.0549 g, 0.386 mmol), 0.66 M aqueous L-ascorbic acid sodium salt (0.772 mL, 0.509 mmol), and water (0.71 mL) and the mixture is purged with nitrogen. A 0.33 M aqueous solution of copper (II) sulfate pentahydrate (0.773 mL, 0.255 mmol) is added and the reaction is heated to 80° C. for 12 min. The reaction is poured into cold water to afford a blue mixture that is extracted three times with EtOAc. The organic layer is dried over Na2SO4 to afford crude material which is purified by silica gel chromatography eluting with a linear gradient of 5% to 100% EtOAc in hexanes to give the title compound (0.400 g, 88%). ES/MS m/e: 390 (M+1).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.773 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
Quantity
1.58 g
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Four
Name
tert-butyl (8aS)-8a-(3-bromophenyl)-4,4a,5,7,8,8a-hexahydropyrano[4,3-d][1,3]thiazin-2-ylcarbamate
Quantity
0.5 g
Type
reactant
Reaction Step Five
Quantity
0.228 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.772 mL
Type
reactant
Reaction Step Five
Quantity
3.6 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.71 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.O.O.O.O.[S:6]([O-:10])([O-:9])(=[O:8])=[O:7].[Cu+2:11].[Na].[O:13]=[C:14]1[O:20][C@H:19]([C@H:21]([CH2:23][OH:24])[OH:22])[C:17]([OH:18])=[C:15]1[OH:16].Br[C:26]1[CH:27]=[C:28]([C@:32]23[CH2:41][CH2:40][O:39][CH2:38][CH:37]2[CH2:36][S:35][C:34]([NH:42][C:43](=[O:49])[O:44][C:45]([CH3:48])([CH3:47])[CH3:46])=[N:33]3)[CH:29]=[CH:30][CH:31]=1.[N-:50]=[N+:51]=[N-:52].[Na+].C1(N)CCCCC1N>O.C(O)C>[S:6]([O-:10])([O-:9])(=[O:8])=[O:7].[Cu+2:11].[O:13]=[C:14]1[O:20][C@H:19]([C@H:21]([CH2:23][OH:24])[OH:22])[C:17]([OH:18])=[C:15]1[OH:16].[N:50]([C:26]1[CH:27]=[C:28]([C@:32]23[CH2:41][CH2:40][O:39][CH2:38][CH:37]2[CH2:36][S:35][C:34]([NH:42][C:43](=[O:49])[O:44][C:45]([CH3:48])([CH3:47])[CH3:46])=[N:33]3)[CH:29]=[CH:30][CH:31]=1)=[N+:51]=[N-:52] |f:0.1.2.3.4.5.6,7.8,10.11,15.16,^1:11|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.773 mL
Type
reactant
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1.58 g
Type
reactant
Smiles
[Na].O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Five
Name
tert-butyl (8aS)-8a-(3-bromophenyl)-4,4a,5,7,8,8a-hexahydropyrano[4,3-d][1,3]thiazin-2-ylcarbamate
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)[C@@]12N=C(SCC1COCC2)NC(OC(C)(C)C)=O
Name
Quantity
0.228 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(CCCC1)N)N
Name
Quantity
0.772 mL
Type
reactant
Smiles
[Na].O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
Name
Quantity
3.6 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.71 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is purged with nitrogen
CUSTOM
Type
CUSTOM
Details
to afford a blue mixture that
EXTRACTION
Type
EXTRACTION
Details
is extracted three times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
to afford crude material which
CUSTOM
Type
CUSTOM
Details
is purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a linear gradient of 5% to 100% EtOAc in hexanes

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
Name
Type
product
Smiles
N(=[N+]=[N-])C=1C=C(C=CC1)[C@@]12N=C(SCC1COCC2)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.